molecular formula C8H8N4 B1308995 3-(4H-1,2,4-triazol-3-yl)aniline CAS No. 6219-57-4

3-(4H-1,2,4-triazol-3-yl)aniline

Cat. No.: B1308995
CAS No.: 6219-57-4
M. Wt: 160.18 g/mol
InChI Key: VSXMKTLGTASQST-UHFFFAOYSA-N
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Description

3-(4H-1,2,4-triazol-3-yl)aniline is a compound that features a triazole ring attached to a phenylamine group. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms. The 1,2,4-triazole ring is particularly significant due to its broad range of biological activities and its presence in various pharmacologically active compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4H-1,2,4-triazol-3-yl)aniline typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazine derivatives with nitriles or carboxylic acids under acidic or basic conditions . Another approach involves the use of amidine, amide, or hydrazone as nitrogen sources, often facilitated by copper-catalyzed cross-couplings .

Industrial Production Methods

Industrial production of 1,2,4-triazole derivatives often employs microwave-assisted synthesis to enhance reaction rates and yields. This method is advantageous due to its efficiency and reduced reaction times . The choice of pathway and sequence of reagent introduction can vary based on the nucleophilicity of the amines used .

Chemical Reactions Analysis

Types of Reactions

3-(4H-1,2,4-triazol-3-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

3-(4H-1,2,4-triazol-3-yl)aniline has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4H-1,2,4-triazol-3-yl)aniline is unique due to its specific arrangement of nitrogen atoms in the triazole ring, which imparts distinct biological activities and chemical reactivity. Its ability to form stable hydrogen bonds and its versatility in undergoing various chemical reactions make it a valuable compound in research and industrial applications .

Properties

IUPAC Name

3-(1H-1,2,4-triazol-5-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4/c9-7-3-1-2-6(4-7)8-10-5-11-12-8/h1-5H,9H2,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSXMKTLGTASQST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=NC=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401290068
Record name 3-(1H-1,2,4-Triazol-5-yl)benzenamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6219-57-4
Record name 3-(1H-1,2,4-Triazol-5-yl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6219-57-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1H-1,2,4-Triazol-5-yl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401290068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4H-1,2,4-triazol-3-yl)aniline
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